molecular formula C21H22N4O4S B3011830 N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941880-55-3

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B3011830
CAS No.: 941880-55-3
M. Wt: 426.49
InChI Key: SYDOTWSUBHAPHJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide (CAS: 941880-55-3) is a synthetic small molecule with a molecular weight of 426.49 g/mol, characterized by a thiazole-4-carboxamide core substituted with a 3-phenylureido group and a 3,4-dimethoxyphenethyl moiety . This structure combines a heterocyclic thiazole ring, a hydrogen-bond-capable phenylureido group, and a lipophilic aromatic substituent, making it a versatile candidate for exploration in medicinal chemistry and drug discovery . This compound has garnered significant attention for its potential therapeutic applications, particularly in the fields of oncology and neurology . Research into similar thiazole-carboxamide derivatives has demonstrated potent activity as negative allosteric modulators of AMPA receptors (AMPARs), which are crucial for excitatory neurotransmission . Modulating these receptors presents a promising strategy for investigating neuroprotective agents against conditions like epilepsy and Alzheimer's disease . Furthermore, thiazole derivatives, in general, have shown considerable promise in anticancer research. Studies have indicated that such compounds can inhibit cancer cell proliferation through mechanisms such as the inhibition of tubulin polymerization, which disrupts essential cellular division processes . Related methoxyphenyl thiazole carboxamide derivatives have also been designed and evaluated as cyclooxygenase (COX) suppressants, showing potent and selective inhibitory activity against the COX-2 enzyme . The compound's potential mechanism of action is multifaceted. It may involve interaction with specific molecular targets like enzymes or receptors, leading to the modulation of key biological pathways . In silico analyses, including molecular docking studies and density functional theory (DFT) calculations performed on analogous structures, suggest favorable binding interactions and drug-like properties, complying with Lipinski's Rule of Five and indicating potential for oral activity . Researchers can utilize this compound as a key building block for developing more complex molecules or as a probe to study these biological pathways . Please note: This product is intended for research purposes only in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-17-9-8-14(12-18(17)29-2)10-11-22-19(26)16-13-30-21(24-16)25-20(27)23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDOTWSUBHAPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenylureido group: This step involves the reaction of the thiazole derivative with phenyl isocyanate under controlled conditions.

    Introduction of the 3,4-dimethoxyphenethyl group: This can be done through a nucleophilic substitution reaction using a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reagents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Comparison of N-Substituted Thiazole-4-carboxamides

Compound Name Molecular Formula Molecular Weight N-Substituent Key Features
Target Compound C₁₉H₁₈N₄O₄S 398.4 3,4-dimethoxyphenethyl Thiazole, phenylureido
N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide C₁₇H₂₀N₄O₂S 344.4 Cyclohexyl Thiazole, phenylureido
N-(3,4-dimethoxyphenethyl)benzamide C₁₇H₁₇NO₃ 283.3 3,4-dimethoxyphenethyl Benzamide

Table 2: Thiazole vs. Thiadiazole Derivatives

Compound Type Heterocyclic Core Key Substituents Synthesis Method Biological Activities
Target Compound Thiazole Phenylureido, 3,4-dimethoxyphenethyl Coupling reactions (similar to ) Not specified
Thiadiazole derivatives 1,3,4-Thiadiazole Trichloroethyl, carboxamide Cyclization with iodine and triethylamine Antimicrobial, antitumor

Research Findings and Discussion

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (amide coupling) and (thiazole formation).
  • Bioactivity Hypotheses : The phenylureido group may enhance kinase or protease inhibition compared to simpler acyl derivatives .
  • ADME Profile : The 3,4-dimethoxyphenethyl group could improve blood-brain barrier penetration relative to polar analogues but may increase metabolic oxidation risks.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic organic compound classified within thiazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a phenylureido group, and a 3,4-dimethoxyphenethyl moiety. The synthesis typically involves:

  • Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Phenylureido Group : Involves reacting the thiazole derivative with phenyl isocyanate.
  • Introduction of the 3,4-Dimethoxyphenethyl Group : Accomplished via a nucleophilic substitution reaction.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Similar compounds have been noted to disrupt microtubule dynamics, which is crucial for cancer cell division .
  • Targeting Specific Pathways : The compound's interaction with various molecular targets may modulate signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. Studies have suggested that thiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and neurodegeneration.
  • Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses beneficial for therapeutic outcomes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveAChE inhibition
AntimicrobialPotential activity against pathogens

Case Study: Anticancer Activity

In a study evaluating various thiazole derivatives, this compound demonstrated significant cytotoxicity against melanoma and prostate cancer cell lines. The IC50 values were found to be in the low nanomolar range, indicating potent activity compared to earlier compounds in the series .

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